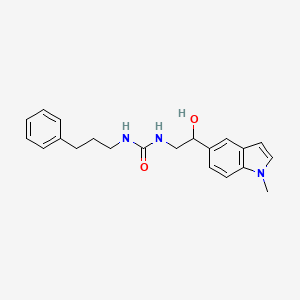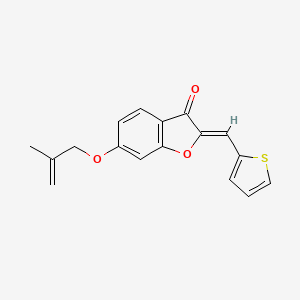
(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, also known as Licochalcone A, is a natural flavonoid compound found in licorice roots. It has been widely studied for its various biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.
Scientific Research Applications
Fluorescence Properties and Imaging Applications
A study on aurone derivatives, including compounds similar to (Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, explored their two-photon excited fluorescence properties. These compounds exhibit strong fluorescence when pumped by femtosecond laser pulses, indicating potential applications in bioimaging and fluorescence microscopy (Ma et al., 2013).
Chemical Synthesis and Structural Analysis
Research on the synthesis and isomerization of benzylidene-dihydro-thiophenecarboxanilides, structurally related to the compound , provides insights into the versatility of thiophene derivatives in chemical synthesis. These processes allow for the modification of molecular structures to enhance or alter their chemical properties, which is crucial for the development of new materials and pharmaceuticals (Jaunin, 1980).
Sensors for Environmental and Biological Monitoring
Thiophene moieties have been incorporated into fluorescent Zn(II) sensor motifs, improving fluorescence properties, Zn(II) selectivity, and sensitivity. These enhancements facilitate the detection of Zn(II) in biological systems, highlighting the compound's potential in developing sensitive and selective sensors for environmental and biological monitoring (Nolan et al., 2006).
properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-11(2)10-19-12-5-6-14-15(8-12)20-16(17(14)18)9-13-4-3-7-21-13/h3-9H,1,10H2,2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIRCCAYPQEMP-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((2-methylallyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

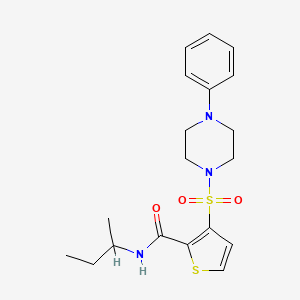
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)
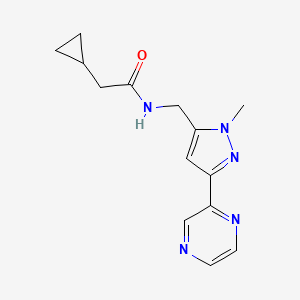
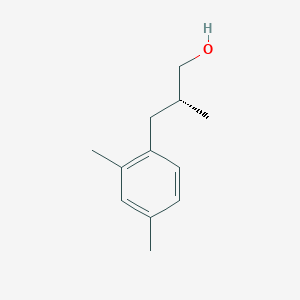
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)
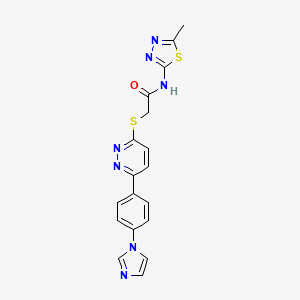
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)
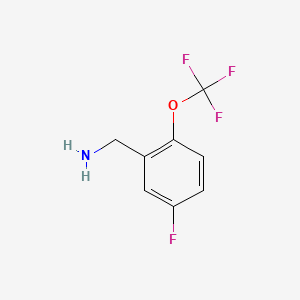
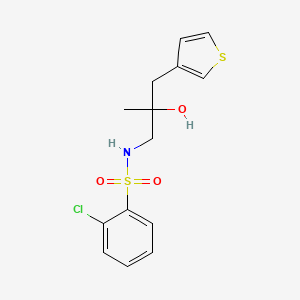
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)
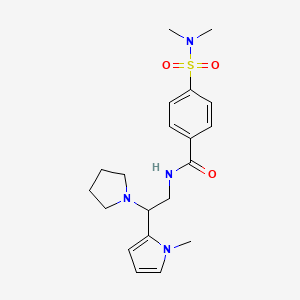
![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)
